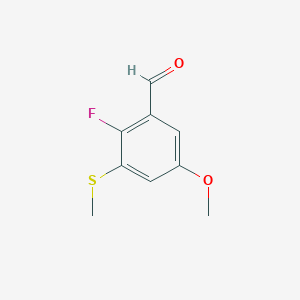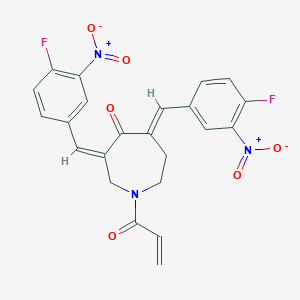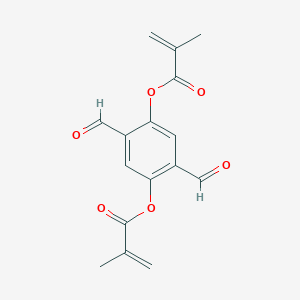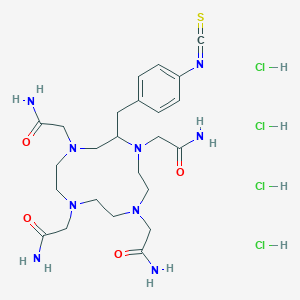
p-SCN-Bn-TCMC HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-SCN-Bn-TCMC HCl: , also known as S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride, is a bifunctional chelator. It contains a powerful chelator TCMC and a reactive isothiocyanate linker. This compound is widely used in radio-diagnostic and imaging research due to its ability to strongly bind radio-isotopic heavy metal ions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-SCN-Bn-TCMC HCl involves the reaction of 1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane (TCMC) with 4-isothiocyanatobenzyl chloride. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control tests to confirm its chemical structure and purity before being released for use in research and medical applications .
化学反応の分析
Types of Reactions
p-SCN-Bn-TCMC HCl undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols to form thiourea and dithiocarbamate derivatives.
Complexation Reactions: The TCMC moiety can form stable complexes with metal ions, particularly radio-isotopic heavy metals, through coordination bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and thiols.
Complexation Reactions: Metal ions such as lead-212 and mercury-197 are commonly used.
Major Products Formed
Substitution Reactions: Thiourea and dithiocarbamate derivatives.
Complexation Reactions: Stable metal complexes with radio-isotopic heavy metals.
科学的研究の応用
p-SCN-Bn-TCMC HCl has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of p-SCN-Bn-TCMC HCl involves its ability to form stable complexes with metal ions. The isothiocyanate group reacts with nucleophiles, allowing the compound to conjugate with biomolecules. The TCMC moiety then chelates metal ions, forming a stable complex that can be used for imaging or therapeutic purposes. The molecular targets and pathways involved include the binding of the chelated metal ion to specific receptors or biomolecules, enabling targeted delivery and imaging .
類似化合物との比較
Similar Compounds
p-SCN-Bn-DOTA: Another bifunctional chelator with similar applications in radiopharmaceuticals and imaging.
DO3AM: A chelator used in the synthesis of metal complexes for diagnostic and therapeutic purposes.
Uniqueness
p-SCN-Bn-TCMC HCl is unique due to its high stability and strong binding affinity for radio-isotopic heavy metals. This makes it particularly suitable for applications in targeted alpha therapy and diagnostic imaging, where stability and specificity are crucial .
特性
分子式 |
C24H41Cl4N9O4S |
|---|---|
分子量 |
693.5 g/mol |
IUPAC名 |
2-[4,7,10-tris(2-amino-2-oxoethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide;tetrahydrochloride |
InChI |
InChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H |
InChIキー |
AWINXKJPBPFQMY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



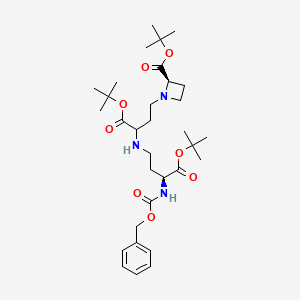
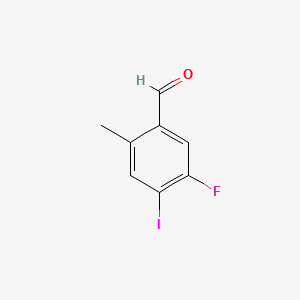
![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
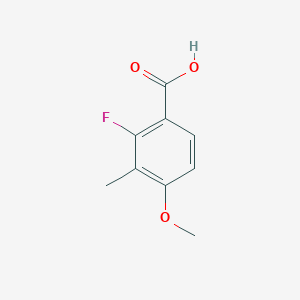
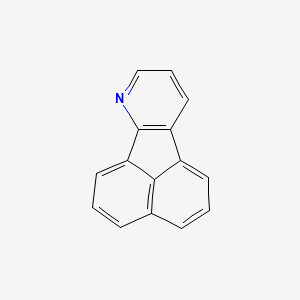
![1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14760333.png)
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)
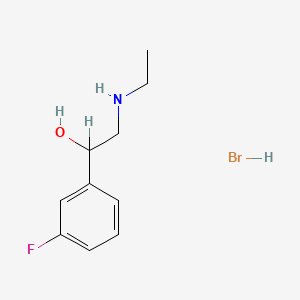

![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)
